molecular formula C24H18N6 B14449794 4,4'-Bis(phenylazo)azobenzene CAS No. 73112-88-6

4,4'-Bis(phenylazo)azobenzene

Cat. No.: B14449794
CAS No.: 73112-88-6
M. Wt: 390.4 g/mol
InChI Key: CLMOIOFSZOQWIZ-UHFFFAOYSA-N
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Description

4,4’-Bis(phenylazo)azobenzene is an organic compound belonging to the class of azo compounds. It is characterized by the presence of two phenylazo groups attached to a central azobenzene core. This compound is known for its vibrant color and its ability to undergo reversible photoisomerization, making it a valuable material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(phenylazo)azobenzene typically involves the azo coupling reaction. This process starts with the diazotization of aniline derivatives to form diazonium salts, which are then coupled with activated aromatic compounds. The reaction is usually carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salts .

Industrial Production Methods: On an industrial scale, the production of 4,4’-Bis(phenylazo)azobenzene follows similar principles but with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Bis(phenylazo)azobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The primary mechanism by which 4,4’-Bis(phenylazo)azobenzene exerts its effects is through photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis isomers. This change in molecular geometry affects the compound’s physical and chemical properties, enabling its use in various applications. The molecular targets and pathways involved in this process include the absorption of photons and the subsequent isomerization of the azo bond .

Comparison with Similar Compounds

Uniqueness: 4,4’-Bis(phenylazo)azobenzene stands out due to its unique structure, which provides a higher degree of photoisomerization efficiency and stability compared to its analogs. This makes it particularly valuable in applications requiring precise control of molecular properties with light .

Properties

CAS No.

73112-88-6

Molecular Formula

C24H18N6

Molecular Weight

390.4 g/mol

IUPAC Name

bis(4-phenyldiazenylphenyl)diazene

InChI

InChI=1S/C24H18N6/c1-3-7-19(8-4-1)25-27-21-11-15-23(16-12-21)29-30-24-17-13-22(14-18-24)28-26-20-9-5-2-6-10-20/h1-18H

InChI Key

CLMOIOFSZOQWIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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